molecular formula C9H6ClF3O2 B13500498 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one

Cat. No.: B13500498
M. Wt: 238.59 g/mol
InChI Key: LFQJMEIVDSVCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H6ClF3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, trifluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
  • 2-Chloro-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one
  • 2-Chloro-1-(2,5-difluoro-3-methoxyphenyl)ethan-1-one

Uniqueness

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is unique due to the presence of trifluoromethyl and methoxy groups on the phenyl ring. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and chemical research.

Biological Activity

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one (CAS No. 1803740-58-0) is an organic compound notable for its unique arrangement of fluorine and methoxy groups on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H6ClF3O2C_9H_6ClF_3O_2, with a molecular weight of approximately 238.59 g/mol. The compound's structure includes a chloro group and a trifluoromethoxyphenyl moiety, which may influence its biological interactions.

PropertyValue
CAS No.1803740-58-0
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions. This method allows for the efficient formation of the desired product while minimizing by-products.

The biological activity of this compound is likely mediated through its interaction with various cellular targets. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific enzymes or receptors within biological systems. This compound may exhibit inhibitory effects on certain biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi . The exact antimicrobial efficacy of this specific compound remains to be fully elucidated through empirical studies.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In particular, it has been evaluated for its effects on cell proliferation in cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth .

Case Study:
In a study assessing the biological activity of related compounds, some derivatives exhibited IC50 values (the concentration required to inhibit cell proliferation by 50%) in the nanomolar range against specific cancer cell lines. For example:

CompoundTarget Cell LineIC50 (nM)
Related Compound AKG125.3 ± 4.6
Related Compound BSNU1677.4 ± 6.2

These findings suggest that modifications to the structure could enhance biological activity and specificity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly alter potency and selectivity against target enzymes or receptors .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H6ClF3O2/c1-15-9-7(12)4(6(14)3-10)2-5(11)8(9)13/h2H,3H2,1H3

InChI Key

LFQJMEIVDSVCSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.